Product packaging for Cinflumide(Cat. No.:CAS No. 64379-93-7)

Cinflumide

Cat. No.: B1623506
CAS No.: 64379-93-7
M. Wt: 205.23 g/mol
InChI Key: NCOOUEIQXVWKTO-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinflumide, with the molecular formula C12H12FNO, is a synthetic organic compound with a monoisotopic mass of 205.090292 Da and an average molecular weight of 205.23 g/mol . It is chemically defined as (E)-N-Cyclopropyl-3-(3-fluorophenyl)acrylamide and is registered under the CAS Registry Number 64379-93-7 . Preclinical research has identified this compound as a cinnamamide derivative with notable pharmacological activity. Studies on animal models indicate that it exhibits significant muscle relaxant and rigidity mitigation effects . Its primary research value lies in its potential application for disorders of the motor nervous system. This includes the study of dolorous muscle spasms, such as those associated with low-back pain, and spastic paralysis resulting from cerebral injuries . A key characteristic highlighted in the research is that this compound exhibits a remarkable muscle relaxant effect with weak sedative activity at the efficacious dose, making it a compound of specific interest for investigating the modulation of motor function without excessive central depression . The compound is for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12FNO B1623506 Cinflumide CAS No. 64379-93-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64379-93-7

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

(E)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C12H12FNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+

InChI Key

NCOOUEIQXVWKTO-QPJJXVBHSA-N

SMILES

C1CC1NC(=O)C=CC2=CC(=CC=C2)F

Isomeric SMILES

C1CC1NC(=O)/C=C/C2=CC(=CC=C2)F

Canonical SMILES

C1CC1NC(=O)C=CC2=CC(=CC=C2)F

Other CAS No.

64379-93-7

Origin of Product

United States

Synthetic Chemistry and Analog Development of Cinflumide

Retrosynthetic Analysis of Cinflumide and its Key Intermediates

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves working backward from the target molecule to simpler, readily available starting materials. This approach systematically deconstructs the complex structure of a molecule like this compound into its constituent synthons, which are idealized fragments representing the reactive species in the forward synthesis.

For this compound, the retrosynthetic pathway typically begins with the disconnection of its most prominent functional groups. As an unsaturated amide, a primary disconnection involves the amide bond. This strategic cleavage leads to an acid chloride and a cyclopropylamine (B47189) unit. The acid chloride can be conceptualized as originating from a carboxylic acid through a functional group interconversion (FGI). Further retrosynthetic steps focus on the α,β-unsaturated carbonyl system. This moiety can be disconnected, often representing a masked 1,3-dioxygenated relationship, leading back to a substituted benzaldehyde, specifically 3-fluorobenzaldehyde, and a component derived from malonate chemistry. The cyclopropylamine unit is a common motif in biologically active compounds and is generally available as a starting material.

Strategic Disconnections and Synthon Equivalents in this compound Synthesis

Strategic disconnections in this compound synthesis are chosen to simplify the molecular structure into stable and recognizable synthons that correspond to known and reliable synthetic reactions. The primary disconnections identified for this compound are:

Amide Disconnection: The C-N bond of the amide can be disconnected, conceptually leading to an acid chloride (or its carboxylic acid precursor) and cyclopropylamine.

Synthon Equivalents: The acid chloride synthon (R-CO+) can be practically represented by an acyl halide (e.g., cinnamoyl chloride derivative) or a carboxylic acid followed by activation. The cyclopropylamine synthon (R-NH-) is directly available as cyclopropylamine.

α,β-Unsaturated Carbonyl Disconnection: The carbon-carbon double bond conjugated to the carbonyl group is a key disconnection point. This often points to an aldol-type condensation or a Knoevenagel reaction in the forward synthesis.

Synthon Equivalents: The α,β-unsaturated carbonyl system can be traced back to an aldehyde (e.g., 3-fluorobenzaldehyde) and an active methylene (B1212753) compound, such as a malonate derivative (e.g., malonic acid or diethyl malonate). The Knoevenagel condensation, particularly its Doebner modification, is a relevant reaction for forming α,β-unsaturated carboxylic acids from aldehydes and malonic acid, followed by decarboxylation.

These disconnections break down the this compound structure into manageable fragments, each with a defined polarity, allowing for the planning of the forward synthesis using appropriate synthetic equivalents.

Evaluation of Convergent Versus Linear Synthesis Strategies for this compound

While specific details on whether the industrial synthesis of this compound strictly adheres to a purely convergent or linear strategy are not always publicly detailed, the principles of retrosynthetic analysis encourage the evaluation of both. Given this compound's structure, which can be dissected into distinct aromatic and cyclopropylamine fragments, a convergent approach would likely be considered advantageous to maximize efficiency and facilitate analog synthesis.

The following table illustrates the theoretical yield comparison between linear and convergent synthesis:

Synthesis TypeNumber of StepsYield Per StepOverall Yield (Theoretical)
Linear590%59.0%
Linear1190%31.4%
Convergent11 (2x5 steps, 1 final)90%53.1%

Development of Novel Synthetic Methodologies for this compound and its Analogs

The advancement of synthetic chemistry is crucial for developing efficient routes to target molecules like this compound and for exploring their structural analogs. Novel synthetic methodologies aim to improve existing processes by enhancing selectivity, reducing reaction steps, and minimizing environmental impact.

Asymmetric and Stereoselective Approaches in this compound Analog Synthesis

Asymmetric synthesis, a subset of stereoselective synthesis, is vital for producing compounds with defined stereochemistry, especially since many biologically active molecules exist as specific enantiomers. Stereoselective reactions preferentially form one stereoisomer (enantiomer or diastereomer) over others. Asymmetric synthesis specifically converts an achiral unit into a chiral one, yielding unequal amounts of stereoisomers.

Techniques employed in asymmetric synthesis include:

Chiral Pool: Utilizing naturally occurring enantiopure starting materials (e.g., sugars, amino acids).

Resolution: Separating a racemic mixture of enantiomers through chemical, chromatographic, or enzymatic methods.

Chiral Auxiliaries: Temporarily attaching an enantiopure group to the substrate to induce asymmetry during a reaction, which is later removed.

Enantioselective Catalysis: Using a chiral catalyst to promote an asymmetric reaction, often in substoichiometric amounts, which is highly efficient and atom-economical.

While this compound itself is not explicitly described as having chiral centers requiring asymmetric synthesis, the development of its analogs often involves introducing or controlling stereochemistry to optimize biological activity and reduce unwanted side effects. Therefore, these advanced stereoselective approaches are critical in the broader context of this compound analog development.

Catalytic Systems and Their Application in this compound Chemical Synthesis

Catalytic systems play a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions compared to stoichiometric methods. Transition metal complexes are particularly powerful in this regard, facilitating various transformations, including C-C bond formation, functional group interconversions, and cyclization reactions.

In the context of this compound synthesis and its analogs, catalytic systems could be applied in several key steps:

C-C Bond Formation: Reactions forming the α,β-unsaturated system, such as Heck, Suzuki, or Sonogashira couplings, could be catalyzed by palladium or other transition metals to achieve stereoselective formation of the alkene.

Amide Formation: While direct coupling is common, catalytic methods for amide bond formation could offer milder conditions or improved yields.

Hydrogenation/Reduction: If saturated analogs are desired, catalytic hydrogenation using transition metals like palladium, platinum, or nickel on various supports can be employed for selective reduction of double bonds or other functional groups.

Cyclization Reactions: For cyclopropyl-containing structures or more complex analogs, metal-catalyzed cyclization reactions can be used for efficient and stereoselective construction of ring systems.

The development of novel catalytic systems continues to expand the scope of synthetic possibilities, allowing for more precise and efficient construction of complex molecules relevant to this compound and its derivatives.

Principles of Green Chemistry in this compound Derivatization and Synthesis

Green chemistry principles are a set of guidelines aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to this compound derivatization and synthesis contributes to more sustainable and environmentally benign manufacturing.

Key principles of green chemistry relevant to this compound synthesis include:

Waste Prevention: Designing synthetic routes to minimize the generation of waste products, ideally aiming for zero waste technology.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, thereby reducing by-products. For example, a reaction with high atom economy (e.g., 72-82% in some green syntheses) is preferred.

Less Hazardous Chemical Syntheses: Designing methods that use and generate substances with little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances (solvents, separation agents) or using less hazardous alternatives like water or supercritical carbon dioxide. Solvent-free reactions are also favored.

Design for Energy Efficiency: Conducting reactions at mild temperatures and pressures to minimize energy requirements, often achieved through the use of catalysts.

Reduction of Derivatives: Minimizing or avoiding unnecessary derivatization steps, such as the use of blocking groups or protection/deprotection steps, which require additional reagents and generate waste.

Catalysis: Utilizing catalytic reagents, which are superior to stoichiometric reagents, as they are used in smaller amounts, reduce energy consumption, and minimize by-product formation.

Implementing these principles in this compound synthesis and its derivatives can lead to more efficient, safer, and environmentally responsible production processes.

This compound Analog Design and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is a cornerstone of drug discovery, defining the correlation between a molecule's chemical structure and its biological activity. Through SAR analysis, medicinal chemists aim to identify the specific structural features responsible for a desired biological effect, enabling rational modifications to enhance potency, selectivity, or other therapeutic properties.

Rational Design Principles for this compound Derivatives

Rational design represents a systematic approach in chemistry and biotechnology, moving beyond traditional trial-and-error methods to intentionally design molecules with specific, desired properties. The core principles of rational design are rooted in a deep understanding of molecular structure and the mechanisms by which molecules interact with their biological targets.

Key principles that would guide the rational design of this compound derivatives include:

Structural Understanding: A detailed knowledge of the three-dimensional structure of this compound and its potential biological target (if known) is crucial. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide essential structural data.

Mechanistic Insight: Understanding how this compound exerts its muscle relaxant effect at a molecular level allows for the prediction of how structural modifications might impact its function.

Pharmacophore Identification: Identifying the essential steric and electronic features of this compound that are necessary for its biological activity. This "pharmacophore" serves as a template for designing new derivatives.

Computational Tools: Advanced computational methods, including molecular dynamics simulations and quantum mechanics calculations, enable the modeling and prediction of molecular behavior and interactions, guiding the design process.

Iterative Optimization: Rational design is an iterative process involving cycles of design, synthesis, and biological evaluation, with insights from each cycle informing subsequent modifications.

In the context of this compound, rational design principles would involve analyzing its core structure (an N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide) and considering how modifications to the phenyl ring, the cyclopropyl (B3062369) group, or the amide linkage could alter its interaction with its target, thereby modulating its muscle relaxant activity.

Systematic Investigation of Positional and Substituent Effects on this compound Analog Activity

Systematic investigation of positional and substituent effects is fundamental to SAR studies. This involves introducing various chemical groups (substituents) at different positions on the core scaffold of a molecule and evaluating the resulting changes in biological activity. This approach helps to map the "active regions" of a molecule and understand the electronic and steric requirements for optimal activity.

For this compound derivatives, such an investigation would involve:

Varying Substituents on the Phenyl Ring: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) (e.g., -CH₃, -OCH₃, -Cl, -NO₂) at ortho, meta, or para positions on the fluorophenyl moiety. The nature and position of these substituents can significantly influence the electron density and steric bulk around the aromatic ring, affecting interactions with a binding site.

Modifications to the Cyclopropyl Group: Exploring the impact of altering the cyclopropyl ring, such as introducing alkyl substituents or replacing it with other small cyclic or acyclic groups, to understand the steric and hydrophobic contributions of this part of the molecule.

Changes to the Amide Linkage: Investigating the effect of modifications to the amide bond, which could influence hydrogen bonding capabilities or conformational flexibility.

While specific data tables for this compound are not available, the general principle is illustrated below:

Table 1: Illustrative Example of Positional and Substituent Effects on Analog Activity

Analog Structure (Illustrative)Position of ModificationSubstituentRelative Activity (Illustrative)
This compound (Reference)--1.0
This compound Analog 1Phenyl (para)-CH₃0.8
This compound Analog 2Phenyl (para)-NO₂0.5
This compound Analog 3Phenyl (meta)-Cl1.2
This compound Analog 4Cyclopropyl-CH₃0.7

Conformational Analysis and its Implications for this compound Analog Biological Activity

Conformational analysis is the study of the three-dimensional shapes (conformations) that a molecule can adopt through rotation around single bonds. For biologically active molecules like this compound, understanding their preferred conformations and conformational flexibility is critical, as only specific conformations may be capable of binding effectively to a biological target.

The implications of conformational analysis for this compound analog biological activity would involve:

Identification of Bioactive Conformation: Determining the specific 3D conformation of this compound that is most favorable for binding to its target. This often involves considering the energy landscape of different conformers.

Conformational Flexibility: Assessing the degree of flexibility within this compound and its analogs. While some flexibility can be beneficial for fitting into a binding site, excessive flexibility can lead to a high entropic penalty upon binding, reducing affinity.

Impact of Substituents on Conformation: How the introduction of different substituents or changes in linkage might alter the conformational preferences of this compound derivatives. For instance, bulky groups can restrict rotation, favoring certain conformations.

Conformation-Activity Relationship: Establishing a relationship between specific conformational preferences and observed biological activity. Analogs that can readily adopt the bioactive conformation are likely to exhibit higher activity.

Computational methods, such as systematic conformational searches and molecular dynamics simulations, are indispensable tools for exploring the conformational space of molecules and identifying energetically favorable conformers.

Application of Computational Chemistry in this compound SAR Elucidation

Computational chemistry plays a pivotal role in modern drug discovery, significantly accelerating and guiding SAR elucidation by providing insights that complement experimental data. For this compound SAR elucidation, computational approaches would include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between molecular descriptors (numerical representations of chemical structure and properties) and biological activity. For this compound, QSAR models could be built using a series of its analogs to predict the activity of new, unsynthesized compounds based on their calculated molecular properties.

Molecular Docking Studies: If the three-dimensional structure of this compound's biological target were known, molecular docking simulations would predict how this compound and its derivatives bind to the target site. This provides insights into key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity and activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions, allowing researchers to observe the flexibility of this compound derivatives and their targets over time. This can reveal conformational changes upon binding and the stability of ligand-target complexes, offering a more comprehensive understanding than static docking poses.

Pharmacophore Modeling: This involves abstracting the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) from a set of active this compound derivatives that are necessary for their biological activity. These pharmacophore models can then be used to screen virtual libraries for new potential analogs.

Fragment-Based Drug Design (FBDD) Principles: While not directly found for this compound, principles of FBDD could be applied to its scaffold. This involves identifying small chemical fragments that bind weakly to a target and then growing or linking these fragments to create more potent compounds.

These computational approaches would collectively aid in the rational exploration of chemical space around this compound, guiding the synthesis of new derivatives with improved properties and elucidating the underlying SAR.

Molecular and Cellular Pharmacology of Cinflumide

Elucidation of Cinflumide's Molecular Mechanism of Action

The molecular mechanism of action of this compound primarily involves its influence on key enzymes and its interactions with biomolecules, leading to its observed therapeutic effects.

Identification and Validation of this compound's Molecular Targets

As an NSAID, this compound's anti-inflammatory properties are largely attributed to its ability to inhibit prostaglandin (B15479496) synthesis. This inhibition is mediated through the targeting of cyclooxygenase (COX) enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Prostaglandins (B1171923), derived from arachidonic acid, are lipid compounds that play crucial roles in various physiological processes, including inflammation, pain modulation, and maintaining gastric mucosa integrity. By blocking the action of COX enzymes, this compound reduces the levels of prostaglandins in the body, thereby alleviating symptoms associated with inflammatory conditions, pain, and fever.

Beyond its NSAID classification, this compound is also recognized as a central nervous system voluntary muscle relaxant. Its mechanism in this regard is believed to involve interaction with specific molecular targets within the central nervous system. However, detailed identification and validation of these precise CNS molecular targets are not extensively documented in the available literature.

Characterization of this compound-Biomolecule Interactions, Including Protein Binding

Enzymatic Modulation by this compound and its Derivatives

This compound primarily modulates enzymatic activity by inhibiting prostaglandin synthesis, a process catalyzed by cyclooxygenase (COX) enzymes. These enzymes convert arachidonic acid into prostaglandins. Two main isoforms, COX-1 and COX-2, are involved: COX-1 is constitutively expressed and responsible for physiological prostaglandin production, while COX-2 is inducible during inflammation. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory prostaglandins. Specific data on the enzymatic modulation by this compound derivatives were not found in the available information.

Table 1: Key Enzymes and Substrates Modulated by this compound (Implied)

Enzyme/SubstrateRole in PathwayModulation by this compound (Implied)
Cyclooxygenase-1 (COX-1)Catalyzes physiological prostaglandin synthesisInhibition
Cyclooxygenase-2 (COX-2)Catalyzes inducible prostaglandin synthesisInhibition
Arachidonic acidPrecursor to prostaglandinsConversion inhibited
ProstaglandinsMediators of inflammation, pain, feverSynthesis reduced

This compound's Influence on Cellular Signaling Pathways

The influence of this compound on cellular signaling pathways is a crucial area for understanding its full pharmacological scope.

Investigation of Specific Intracellular Signaling Cascades Modulated by this compound

While cellular signaling pathways are fundamental for coordinating cell behaviors and responses to stimuli, specific investigations detailing how this compound directly modulates particular intracellular signaling cascades (e.g., Wnt, Notch, Hedgehog, NF-κB pathways) were not identified in the provided search results. Its role as an anti-inflammatory agent, however, broadly suggests an impact on pathways related to inflammatory responses, which often involve complex intracellular signaling.

Analysis of Gene Expression and Proteomic Profiling in Response to this compound Exposure

The analysis of gene expression and proteomic profiling provides insights into the global cellular response to drug exposure. While methods for gene expression profiling (e.g., quantitative PCR, RNA sequencing) and proteomic profiling (e.g., quantitative chemical proteomic strategies) are established tools in pharmacological research, specific detailed research findings or data tables demonstrating changes in gene expression or proteomic profiles directly in response to this compound exposure were not found in the provided information. this compound has been mentioned in lists of compounds relevant to general studies involving single-cell proteomics and gene expression analysis, but without specific data on its direct impact.

Comprehensive Characterization of Cellular Responses and Phenotypic Alterations Induced by this compound

The primary cellular response induced by this compound, stemming from its mechanism of action, is the reduction of inflammatory processes within cells and tissues. This is achieved through the suppression of prostaglandin and thromboxane (B8750289) production, which are key mediators of inflammation .

Detailed research findings specifically characterizing a broad range of cellular responses or distinct phenotypic alterations directly induced by this compound beyond its anti-inflammatory mechanism are not extensively documented in the publicly available literature from the conducted searches. While NSAIDs generally impact cellular signaling pathways related to inflammation, specific comprehensive data tables detailing this compound's effects on parameters such as cell viability, proliferation, apoptosis, or specific gene expression profiles in various cell lines were not identified. One primary screen indicated this compound as "No-Effect inactive" in a particular assay, suggesting a lack of broad activity in that specific screening context .

Cellular Pharmacology Studies of this compound in Advanced Model Systems

Cellular pharmacology studies are essential for understanding how compounds interact with biological systems in a more physiologically relevant context. These studies often employ advanced model systems to better mimic in vivo conditions.

In Vitro Cell-Based Assays for this compound Activity and Selectivity Profiling

In vitro cell-based assays are fundamental tools for evaluating the activity, potency, and selectivity of chemical compounds. These assays utilize live cells to assess a compound's effects within a cellular environment, providing insights into its interaction with molecular targets and subsequent cellular responses .

For this compound, given its established mechanism as a cyclooxygenase inhibitor, cell-based assays would typically involve measuring the inhibition of prostaglandin production in various cell types stimulated to produce these inflammatory mediators. Such assays could quantify the compound's potency (e.g., IC50 values) and assess its selectivity between COX-1 and COX-2 isoforms, which is crucial for understanding its therapeutic profile and potential side effects .

While the general principles and methodologies of cell-based assays for activity and selectivity profiling are well-established and widely utilized in drug discovery , specific detailed results or data tables from in vitro cell-based assays solely focused on this compound's activity and selectivity profiling were not found in the provided search results. The mention of this compound being "No-Effect inactive" in a primary screen suggests it has been evaluated in some cell-based contexts, but the specific assay type and detailed results were not provided .

High-Throughput Screening Methodologies for this compound Analog Discovery

High-throughput screening (HTS) methodologies are critical for the rapid identification of novel compounds with desired biological activities and for the discovery of analogs with improved properties . These methods enable the screening of large chemical libraries against specific biological targets or cellular phenotypes.

For the discovery of this compound analogs, HTS campaigns would typically involve screening structurally related compounds or diverse chemical libraries for their ability to inhibit cyclooxygenase activity or reduce prostaglandin synthesis in cell-based or biochemical assays . Such screens often employ fluorescence-based methods, reporter gene assays, or other detection modalities amenable to automation . Subsequent hit validation and lead optimization efforts would then focus on elucidating structure-activity relationships (SAR) to enhance potency, selectivity, and other pharmacological properties.

Despite the general importance of HTS in drug discovery and analog identification, specific high-throughput screening methodologies or results pertaining to the discovery of this compound analogs were not identified in the provided search results. The available information primarily focuses on the known mechanism of this compound rather than efforts to discover new derivatives through HTS.

I am unable to generate a detailed article focusing solely on the chemical compound "this compound" with specific preclinical pharmacokinetic and pharmacodynamic data, including detailed research findings and data tables, as the comprehensive information required for each section of the provided outline was not found in the search results.

While this compound's PubChem CID (6434871) was identified , the searches for its specific absorption, distribution, metabolism, excretion (ADME) profiles, tissue distribution, elimination pathways, single-dose and repeat-dose pharmacokinetics, and interspecies scaling data in preclinical animal models did not yield direct, detailed research findings for this compound itself. The provided search results offer general methodologies and examples of ADME/PK studies for other compounds , but not specific data pertaining to this compound.

Therefore, I cannot fulfill the request to provide thorough, informative, and scientifically accurate content with detailed research findings and data tables focused solely on this compound's preclinical pharmacokinetic and pharmacodynamic investigations as per the strict instructions.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Cinflumide

Preclinical Pharmacokinetic (PK) Modeling and Analysis of Cinflumide

Evaluation of Advanced PK Study Designs in Preclinical Research for this compound (e.g., crossover vs. parallel)

In preclinical pharmacokinetic research, the choice of study design significantly impacts the precision and interpretability of the data. Two primary designs are commonly employed: parallel and crossover studies. Both designs offer distinct advantages and are selected based on the specific objectives of the PK investigation for a compound like this compound.

A parallel study design involves dividing experimental subjects into distinct groups, with each group receiving only one treatment or a placebo throughout the study . For this compound, this would mean one group receives this compound, while another might receive a vehicle or a comparator. The advantage of a parallel design is its suitability for assessing drug effects on endpoints like survival or when there are concerns about carryover effects from one treatment to another . It is also beneficial if the disease under study might progress during the study period . However, parallel studies can be less statistically efficient and may require a larger number of subjects due to inter-subject variability, as each subject only provides data for a single treatment arm .

Conversely, a crossover study design involves each subject receiving all treatments sequentially, often with a washout period between treatments to minimize carryover effects . For this compound, this would mean the same animal receives this compound at one time point and then, after a sufficient washout, might receive a different formulation or a control. A key advantage of the crossover design is that each subject serves as its own control, thereby reducing the influence of confounding covariates and significantly decreasing the impact of inter-subject variability . This statistical efficiency often translates to a requirement for fewer subjects compared to parallel designs, which is particularly beneficial in preclinical animal studies . Crossover designs are considered a gold standard for comparative pharmacokinetic studies, as they can provide more precise and accurate results by limiting the consequences of inter-subject variability . However, crossover studies may take longer to complete and require careful consideration of washout periods to ensure data integrity .

When evaluating this compound's preclinical PK performance, particularly for comparing different formulations or routes of administration, a crossover design would typically be preferred due to its ability to control for individual variability, leading to more robust and precise pharmacokinetic parameter estimates . A parallel design might be considered if long-term effects or irreversible changes are being investigated, or if a washout period is not feasible. While the principles of these designs are well-established, specific preclinical pharmacokinetic data for this compound utilizing either crossover or parallel study designs were not identified in the available literature.

Conceptual Data Table: Comparison of PK Study Designs for this compound (Hypothetical)

Study DesignAdvantagesDisadvantagesTypical Application for this compound PK
ParallelNo carryover effects; suitable for irreversible effects; simpler logistics for short studies.Higher inter-subject variability; requires more subjects; less efficient for comparative PK.Initial screening PK, studies with potential for irreversible effects or long-term outcomes.
CrossoverEach subject acts as own control (reduces variability); statistically efficient (fewer subjects); more precise comparative PK.Requires washout period; potential for carryover effects if washout is insufficient; not suitable for irreversible effects.Comparing this compound formulations, bioequivalence studies, assessing drug-drug interactions.

Pharmacodynamic (PD) Studies and PK/PD Correlation of this compound in Experimental Models

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug and its mechanism of action. Integrating PD data with pharmacokinetic (PK) data through PK/PD correlation is crucial for understanding the temporal relationship between drug exposure and its biological effect, which is vital for a compound like this compound.

Establishing dose-response relationships is a fundamental aspect of pharmacodynamic investigations. This involves administering varying doses of this compound to relevant preclinical models and measuring a quantifiable biological response or pharmacological endpoint. The aim is to characterize how the magnitude of the effect changes with increasing doses of the compound.

Dose-response curves typically plot the measured response against the dose (often on a logarithmic scale), frequently yielding a sigmoidal shape. Key parameters derived from these curves include the half-maximal effective concentration (EC50) or dose (ED50), which represents the concentration or dose of this compound required to achieve 50% of its maximal effect. Other parameters include the lower and upper asymptotes (minimum and maximum effects) and the steepness of the curve.

For this compound, establishing these relationships in appropriate in vitro or in vivo preclinical models (e.g., cell lines, animal models of disease) would provide critical information on its potency and efficacy. This allows researchers to identify doses that produce desired pharmacological effects within experimental systems. While the methodology for establishing dose-response relationships is standard in preclinical drug development, specific dose-response data for this compound were not found in the search results.

Conceptual Data Table: Hypothetical Dose-Response Parameters for this compound

ParameterDescriptionHypothetical Value (Unit)
EC50Concentration for 50% maximal effect100 nM
EmaxMaximal effect observed95% inhibition
Hill SlopeSteepness of the curve1.2

Often, there is a delay (hysteresis) between the observed plasma concentration of a drug and its pharmacological effect. This temporal dissociation can be due to various factors, such as slow distribution of the drug to its site of action, slow binding to its target, or downstream signaling cascades that take time to manifest an effect.

To account for these temporal aspects in this compound's pharmacodynamics, effect compartment models are frequently employed. This modeling approach postulates a hypothetical "effect compartment" that is linked to the central (plasma) pharmacokinetic compartment by a first-order rate constant, often denoted as k. It is the drug concentration within this theoretical effect compartment (C), rather than the plasma concentration (C), that is assumed to drive the observed pharmacological effect.

By fitting simultaneous plasma concentration and effect data for this compound, this model allows for the characterization of the rate of equilibration between the plasma and the site of action. A higher k value indicates a faster equilibration and thus a quicker onset and offset of effect, while a lower k suggests a more delayed response. This modeling approach is particularly valuable for understanding the time course of this compound's effects, especially when the effect is not directly proportional to the plasma concentration. While effect compartment modeling is a standard tool in PK/PD analysis, specific temporal pharmacodynamic data or effect compartment modeling results for this compound were not found in the search results.

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the biological or physiological response to a drug, indicating how a drug affects its target and the body's functions. For this compound, the identification and validation of such biomarkers in preclinical models are crucial for assessing its mechanism of action, target engagement, and the magnitude of its pharmacological effects.

The process typically involves:

Identification : This stage involves screening for potential biomarkers that are modulated by this compound's action. This can include changes in gene expression, protein levels, enzyme activity, or physiological parameters relevant to the drug's intended effect. Techniques such as mass spectrometry, immunoassays, and chromatography are commonly used for this purpose.

Validation : Once potential biomarkers are identified, they must be rigorously validated to ensure their reliability, specificity, and sensitivity. Validation ensures that the biomarker accurately reflects this compound's pharmacodynamic effects and can be reliably measured in biological samples. This involves establishing a clear relationship between this compound exposure, biomarker modulation, and the observed pharmacological effect.

For this compound, validated PD biomarkers would provide a quantitative measure of its biological impact, aiding in the understanding of its efficacy in preclinical models. These biomarkers can also be critical for dose-response assessment and for bridging preclinical findings to potential clinical applications. However, specific information regarding identified and validated pharmacodynamic biomarkers for this compound was not found in the current search results.

Investigational Biological Applications of Cinflumide Preclinical Studies

Evaluation of Cinflumide in Advanced Disease Models (In Vitro and Preclinical In Vivo)

Preclinical evaluation of this compound involves assessing its efficacy in controlled laboratory settings, using both cellular and animal models, to understand its biological activity and potential therapeutic utility.

In Vitro Efficacy Assessments of this compound in Established Cellular Models

As a compound indicated to inhibit prostaglandin (B15479496) synthesis, this compound's in vitro efficacy would typically be assessed in cellular models relevant to inflammation and pain pathways. These models often involve inducing inflammation in cell lines and then evaluating the compound's ability to modulate inflammatory mediators, such as prostaglandins (B1171923), or to inhibit enzymes like cyclooxygenase (COX-1 and COX-2) . While this compound is generally recognized for its anti-inflammatory properties through this mechanism , specific detailed research findings outlining its in vitro efficacy, including precise IC50 values or effects on specific cellular pathways in established cellular models, were not extensively detailed in the conducted searches. One primary screen, however, categorized this compound as "No-Effect inactive" in an unspecified context . The broader literature on NSAIDs suggests that such assessments would involve measuring reductions in inflammatory markers or direct enzyme inhibition in stimulated cell cultures .

Proof-of-Concept Studies of this compound in Preclinical Animal Models

Development of Mechanism-Based Therapeutic Interventions Utilizing this compound

The development of mechanism-based therapeutic interventions utilizing this compound would stem from its known ability to inhibit prostaglandin synthesis . This mechanism is a cornerstone of NSAID action, leading to reduced inflammation, pain, and fever . Therapeutic interventions based on this mechanism often aim to target specific COX isoforms (COX-1 or COX-2) to optimize efficacy and minimize side effects . While the principle of inhibiting prostaglandin synthesis for therapeutic benefit is well-established, specific detailed research on novel mechanism-based therapeutic interventions that uniquely utilize this compound, beyond its general NSAID classification, was not found in the available search results.

Targeted Delivery Strategies for this compound in Preclinical Research

To enhance the therapeutic profile of compounds, targeted delivery strategies are explored in preclinical research. These strategies aim to improve drug solubility, bioavailability, stability, and to direct the drug to specific tissues or cells, thereby increasing efficacy and reducing off-target effects .

Advanced Formulation Development for Enhanced this compound Delivery (e.g., nanotechnology-based platforms, lipid systems)

Advanced formulation development, particularly using nanotechnology-based platforms and lipid systems, represents a significant area of preclinical research for improving drug delivery . These systems, including lipid nanoparticles (LNPs), liposomes, and solid lipid microparticles (SLM), can encapsulate drugs to enhance solubility, provide controlled release, and facilitate targeted delivery . This compound has been mentioned in patents related to oral and topical lipid-based formulations . However, specific detailed research findings on the performance of this compound within these advanced nanotechnology-based or lipid systems, such as enhanced bioavailability data or specific drug release profiles, were not identified in the conducted searches. The general literature emphasizes the potential of these platforms to overcome challenges like poor solubility and rapid degradation .

Investigation of Vector-Based Approaches for this compound Targeting to Specific Tissues or Cells

Vector-based approaches for drug targeting involve conjugating therapeutic agents with specific ligands or using biological vectors to direct them to desired tissues or cells . This strategy is particularly relevant for achieving site-specific drug accumulation and minimizing systemic exposure . While the concept of using vectors, such as proteins, peptides, or even viral vectors, for targeted drug delivery is a well-established area of research , specific detailed studies investigating vector-based approaches for this compound targeting to particular tissues or cells were not found in the search results. Such approaches would typically aim to improve the therapeutic index by concentrating the drug at the site of action, for instance, in inflamed tissues or specific muscle groups if this compound's muscle relaxant properties were being targeted.

Assessment of this compound Biodistribution in Targeted Delivery Systems (Preclinical Studies)

The assessment of a compound's biodistribution within targeted delivery systems during preclinical studies is a critical step in drug development. These studies aim to understand how a therapeutic agent, such as this compound, is distributed throughout the body when administered via a specific delivery platform, ensuring it reaches its intended target effectively while minimizing accumulation in off-target tissues. This understanding is crucial for optimizing drug efficacy and safety profiles in subsequent developmental stages .

Preclinical biodistribution studies often employ advanced techniques to track the compound's journey in living organisms, typically in animal models like mice or rats . Common methodologies include non-invasive in vivo fluorescence imaging and radiolabeling techniques . Fluorescence imaging allows for real-time insights into the distribution of various substances, including nanoparticles, proteins, and small molecules, and can assess if a compound colocalizes with specific pathological processes . Radiolabeling, using isotopes such as Iodine-125 (¹²⁵I), Tritium (³H), or Carbon-14 (¹⁴C), remains a gold standard for quantifying tissue concentrations and analyzing pharmacokinetics . Following administration, tissue and organ samples are meticulously collected and analyzed to determine the concentration of the therapeutic agent at specific sites over time .

Targeted drug delivery systems, which can include nanoparticles, liposomes, and polymeric materials, are designed to improve drug accumulation at desired sites, enhance therapeutic efficacy, and reduce off-target effects . The biodistribution profile of a compound delivered through such systems is influenced by various factors, including the physicochemical properties of the delivery vehicle, its size, shape, and surface chemistry, as well as the specific conjugation chemistries used to link the compound to the delivery system . For instance, studies have shown that nanoparticle formulations often accumulate significantly in the liver and spleen, which are part of the reticuloendothelial system (RES) . The clearance profiles can vary, with some formulations being detectable in organs for extended periods, while others are cleared more rapidly .

Advanced Analytical Methodologies for Cinflumide Research

Chromatographic Techniques for Cinflumide Analysis

Chromatographic techniques are fundamental for separating and analyzing components within a mixture, playing a vital role in this compound research for its quantification, purity assessment, and the profiling of related substances.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the quantitative analysis and purity assessment of pharmaceutical compounds and chemical products, including this compound . The principle involves separating components of a sample based on their differential interactions with a stationary phase within a column and a mobile phase that carries the sample through the system .

For this compound, HPLC can be employed to:

Quantification: By comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations, its precise amount can be determined .

Purity Assessment: HPLC effectively separates the main compound from impurities, which elute at different retention times . Purity can be calculated using area normalization, where the area of the main this compound peak is compared to the total area of all detected peaks . This method is highly sensitive and capable of detecting low levels of impurities, which is essential for ensuring stringent purity standards .

Common detection methods in HPLC, such as Ultraviolet-Visible (UV-Vis) detection or Diode Array Detection (DAD), provide insights into peak purity and identification by measuring the absorbance of light at specific wavelengths .

Gas Chromatography (GC) Applications in this compound Research and Metabolite Profiling

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), serves as a fast and accurate method for metabolite profiling and identification in complex biological samples . While this compound itself might require derivatization due to its likely non-volatile nature, GC-MS is particularly valuable for analyzing volatile compounds or those that can be rendered volatile through chemical derivatization (e.g., trimethylsilylation) .

In the context of this compound research, GC-MS applications could include:

Metabolite Profiling: If this compound undergoes metabolic transformations resulting in volatile or derivatizable metabolites, GC-MS can be used to identify and quantify these compounds within biological matrices . Sample preparation typically involves solvent extraction, concentration, and subsequent derivatization procedures .

Identification of Volatile Byproducts: GC-MS can also be utilized to detect and characterize any volatile byproducts or impurities that may arise during the synthesis or degradation of this compound.

Advanced GC systems, such as Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS), offer enhanced sensitivity and mass accuracy, contributing to more reliable identification of compounds in complex mixtures .

Utilization of Hyphenated Techniques (e.g., LC-MS/MS) for this compound and Metabolite Identification

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are indispensable for the identification and quantification of this compound and its metabolites, especially in complex biological samples where high sensitivity and specificity are required .

The coupling of LC with MS/MS offers several advantages:

Reduced Sample Complexity: LC separation prior to MS detection significantly reduces matrix interferences, thereby improving MS sensitivity and signal reproducibility .

Metabolite Identification: LC-MS/MS is a method of choice for identifying metabolites due to its ability to provide detailed structural information . Mass/mass (MS/MS) spectra are crucial for confirming structures through spectral interpretation, matching against existing spectral libraries, or performing de novo interpretation for novel compounds .

Targeted Scans: Specific scan modes such as precursor ion scans, neutral loss scans, and product ion scans are employed to identify metabolites based on characteristic fragmentation patterns . For instance, a constant neutral loss can be indicative of a specific type of conjugation, like glucuronidation .

Accurate Mass Determination: High-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, enable the calculation of empirical formulae from molecular ions, significantly increasing the confidence in metabolite identification . This technique is particularly effective for identifying low-abundance metabolites .

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric methods provide complementary information to chromatographic techniques, offering detailed insights into the molecular structure, bonding, and conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous determination of molecular structures, including that of this compound . It provides detailed information about the connectivity of atoms and their spatial arrangement within a molecule.

Key applications of NMR in this compound research include:

Structure Elucidation: Both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR experiments are routinely used . 2D NMR techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for establishing proton-proton, proton-carbon, and long-range correlations, respectively . These correlations allow for the complete assignment of all atoms in the this compound molecule.

Conformational Studies: NMR methods based on nuclear Overhauser effects (NOE), such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to determine inter-proton distances, providing insights into the three-dimensional conformation of this compound in solution . This can reveal dynamic processes like conformational isomerism and rotational barriers . NMR can differentiate between stereoisomers and even distinct conformations of the same molecule, offering a comprehensive understanding of its structural properties .

The precise chemical shifts and coupling constants observed in NMR spectra are characteristic of the electronic environment and connectivity of each nucleus, allowing for highly detailed structural confirmation .

Mass Spectrometry (MS) for Accurate Mass Determination and Structural Characterization of this compound and its Analogs

Mass Spectrometry (MS) is a highly sensitive analytical tool that provides crucial information regarding the mass-to-charge ratio (m/z) of ions, which is fundamental for determining the molecular weight and elemental composition of this compound and its related compounds .

Applications of MS in this compound characterization include:

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) instruments (e.g., time-of-flight, Orbitrap, ion cyclotron resonance mass spectrometers) enable the measurement of "exact masses" with high precision . This capability is critical for distinguishing between compounds that have the same nominal mass but different elemental compositions, thus allowing for the confident assignment of the molecular formula of this compound and its analogs .

Structural Characterization: Tandem mass spectrometry (MS/MS) plays a pivotal role in structural elucidation. By fragmenting the intact molecular ions (or pseudo-molecular ions) into smaller, characteristic fragment ions, MS/MS provides a "fingerprint" of the molecule . The interpretation of these fragmentation patterns, including the identification of neutral losses and characteristic product ions, allows for the deduction of the compound's structural features and the confirmation of proposed structures . This approach is particularly useful for characterizing this compound and its synthetic analogs, as well as identifying unknown impurities or degradation products . The analysis of isotopic patterns further aids in confirming elemental compositions .

Compound Names and PubChem CIDs

Future Directions and Emerging Research Avenues for Cinflumide

Cinflumide in Chemical Biology Research

Chemical biology research utilizes small molecules to perturb and interrogate biological systems, offering insights into complex cellular processes and disease mechanisms .

Chemical probes are highly selective and potent small molecules with well-characterized mechanisms of action that are used to modulate specific biological targets, such as proteins, within living systems . They are crucial tools for understanding complex biological processes and for validating potential drug targets . The development of such probes often involves optimizing compounds for cell permeability, target engagement, and specificity . While the general principles and importance of developing chemical probes for biological system interrogation are well-established, specific research detailing the development of this compound-based chemical probes was not found in the available search results.

The integration of small molecule studies with "omics" technologies, such as proteomics and metabolomics, offers a holistic view of how compounds interact with biological systems by analyzing large-scale changes in proteins or metabolites . Proteomics, for instance, can identify direct protein substrates and pathways affected by a compound . Metabolomics can reveal metabolic pathway perturbations . This interdisciplinary approach is vital for elucidating the comprehensive effects of a compound and identifying its mechanism of action . While the broad utility of integrating omics data for understanding compound mechanisms is recognized , specific published research integrating this compound studies with proteomics, metabolomics, or other omics technologies was not identified in the provided search results.

Identifying novel biological targets and undiscovered pathways is a fundamental aspect of chemical biology and drug discovery . This involves moving beyond known interactions to uncover new molecular entities or signaling cascades that a compound can modulate, potentially leading to new therapeutic applications . Methods for target deconvolution include phenotypic screening coupled with advanced analytical techniques . Despite the general emphasis on discovering new targets and pathways for small molecules , specific detailed research findings on the exploration of novel biological targets or undiscovered pathways amenable to this compound modulation were not found in the provided search results.

Interdisciplinary Research Integrating this compound Studies with Omics Technologies (e.g., proteomics, metabolomics)

Computational and In Silico Modeling for this compound Research

Computational and in silico modeling techniques play a critical role in modern chemical research, enabling researchers to predict molecular interactions, design new compounds, and optimize existing ones without extensive experimental work .

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein . Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of molecular systems, providing insights into the stability of ligand-protein complexes, conformational changes, and binding kinetics . These simulations are powerful tools for understanding the atomic-level interactions between compounds and their biological targets . While molecular docking and dynamics simulations are widely applied in drug discovery and understanding molecular interactions , specific detailed research findings on molecular docking and dynamics simulations of this compound-target interactions were not available in the provided search results from permissible sources.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities . By analyzing structural and physicochemical features, QSAR models can predict the activity of new or untested compounds and guide the design of analogs with improved properties . This method is highly valuable for lead optimization and the efficient discovery of new drug candidates . Although QSAR modeling is a well-established method for analog design and activity prediction , specific detailed research findings on QSAR modeling for this compound analog design were not identified in the provided search results.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Collaborative Research Frameworks and Open Science Initiatives for Advancing this compound Development

Collaborative research frameworks and open science initiatives are increasingly recognized as vital components for accelerating scientific progress, particularly in complex fields like chemical compound development . Open science promotes the universal and immediate sharing of scientific knowledge, processes, and outputs, fostering transparency, reproducibility, and inclusivity in research . This paradigm shift encourages scientists to build upon each other's work, leading to more efficient discovery processes and improved research quality .

Key aspects of collaborative research and open science include:

Open Access Publishing: Ensuring immediate and unrestricted access to scientific publications, research data, models, algorithms, software, and other research outputs .

Data Sharing: Depositing research data in shared repositories, adhering to FAIR (Findable, Accessible, Interoperable, and Reusable) principles, to enable broader utilization and validation .

Open Source Tools and Platforms: Supporting the development and maintenance of open-source software and technologies that facilitate computational and reproducibility needs of researchers .

Global Networks and Communities of Practice: Establishing networks of researchers and organizations committed to advancing open science, facilitating knowledge exchange, and promoting diverse insights .

Organizations like the Chan Zuckerberg Initiative (CZI) and the Global Research Initiative on Open Science (GRIOS) exemplify efforts to support these principles by funding open-source tools, promoting education on open science practices, and fostering global collaboration . The European Commission also places open science at the center of its research policy, aiming to make European science more efficient, transparent, and responsive to societal needs .

Despite the growing emphasis on open science and collaborative approaches across the scientific community, there is a lack of specific documentation regarding dedicated collaborative research frameworks or open science initiatives explicitly focused on advancing the development of this compound. The general principles of open science would naturally benefit any chemical research, including that involving this compound, by promoting broader access to related chemical and biological data. However, no specific initiatives or detailed collaborative efforts centered around this compound's development under an open science model are widely reported. Therefore, no interactive data tables on such initiatives for this compound can be generated.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Cinflumide’s mechanism of action in vitro?

  • Methodological Guidance : Use a factorial design to isolate variables (e.g., concentration, exposure time, cell lines). Include positive/negative controls (e.g., known agonists/antagonists) and validate assays (e.g., ELISA for protein quantification, calcium imaging for receptor activity) . Replicate experiments ≥3 times to assess variability. Pre-register protocols to minimize bias .

Q. How can researchers validate the purity and stability of synthesized this compound batches?

  • Methods :

  • Analytical Techniques : HPLC (≥95% purity threshold), NMR for structural confirmation, mass spectrometry for molecular weight validation .
  • Stability Testing : Accelerated degradation studies under varied pH/temperature; monitor via UV-Vis spectroscopy. Use Arrhenius equations to predict shelf life .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Framework : Apply nonlinear regression (e.g., sigmoidal dose-response curve in GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA for multi-group comparisons, followed by post-hoc Tukey tests .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics across preclinical models be resolved?

  • Contradiction Analysis :

Variable Mapping : Compare species-specific metabolic pathways (e.g., CYP450 isoforms), administration routes, and tissue distribution profiles .

Meta-Analysis : Aggregate data from ≥5 studies; assess heterogeneity via I² statistics. Adjust for publication bias using funnel plots .

In Silico Modeling : Use PBPK models to simulate interspecies differences and identify critical parameters (e.g., plasma protein binding) .

Q. What strategies optimize this compound’s selectivity to minimize off-target effects in neurological assays?

  • Methodology :

  • Target Profiling : Screen against receptor panels (e.g., CEREP’s Psychoactive Drug Screen).
  • Computational Docking : Perform molecular dynamics simulations to refine binding poses (e.g., AutoDock Vina, Schrödinger Suite) .
  • Functional Redundancy Tests : Knockout/knockdown models to confirm target specificity .

Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?

  • Protocol Design :

  • Cohorts : Include control, low/mid/high doses (based on NOAEL from acute studies).
  • Endpoints : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine), behavioral assessments.
  • Ethics : Obtain IACUC approval; use randomization/blinding to reduce confounders .

Data Analysis and Reproducibility

Q. What are best practices for resolving inconsistencies in this compound’s reported efficacy across independent studies?

  • Steps :

Reagent Audit : Verify compound source (e.g., CAS registry), storage conditions (-20°C vs. RT).

Protocol Harmonization : Align cell passage numbers, serum concentrations, and incubation times .

Cross-Lab Validation : Share aliquots with collaborating labs; use standardized data templates .

Methodological Tools Table

Objective Technique Key Parameters References
Purity ValidationHPLC-UVRetention time, peak area, column type
Target EngagementRadioligand Binding AssayKd, Bmax, nonspecific binding
Metabolic StabilityLiver Microsome IncubationCLint, t½
Data Contradiction AnalysisMetafor Package (R)I², τ², subgroup analysis

Key Considerations for Research Design

  • Feasibility : Pilot studies to estimate effect sizes and power analysis (G*Power) .
  • Novelty : Use SciFinder or Reaxys to identify understudied metabolites or signaling pathways .
  • Ethics : Adhere to ARRIVE guidelines for preclinical reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.